Isostearamidopropyl betaine
CAS No.: 63566-37-0
Cat. No.: VC3320365
Molecular Formula: C25H50N2O3
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63566-37-0 |
---|---|
Molecular Formula | C25H50N2O3 |
Molecular Weight | 426.7 g/mol |
IUPAC Name | 2-[dimethyl-[3-(16-methylheptadecanoylamino)propyl]azaniumyl]acetate |
Standard InChI | InChI=1S/C25H50N2O3/c1-23(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-24(28)26-20-17-21-27(3,4)22-25(29)30/h23H,5-22H2,1-4H3,(H-,26,28,29,30) |
Standard InChI Key | LMVGXBRDRZOPHA-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Introduction
Chemical Structure and Identification
Isostearamidopropyl betaine possesses a distinct chemical structure characterized by both positive and negative charges within the same molecule, classifying it as a zwitterion. The compound has a molecular formula of C25H50N2O3 and a molecular weight of 426.7 g/mol . The structure contains an amide linkage connecting the fatty acid component to the betaine functional group, which contributes to its surfactant properties.
Several synonyms and trade names are associated with isostearamidopropyl betaine, including:
Nomenclature and Identifiers
Isostearamidopropyl betaine is identified through various systematic and commercial names. The compound is formally known as 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-((1-oxoisooctadecyl)amino)-, inner salt, or alternatively as 2-[dimethyl-[3-(16-methylheptadecanoylamino)propyl]azaniumyl]acetate . Commercial trade names include Obazoline ISAB, Mackam ISA, and Schercotaine IAB .
Identification Numbers
The following identification numbers are associated with isostearamidopropyl betaine:
Identifier Type | Value |
---|---|
CAS Number | 63566-37-0 |
Deprecated CAS | 1207199-39-0 |
UNII | 22W0P0GRB7 |
PubChem CID | 71465860 |
DSSTox Substance ID | DTXSID901021230 |
Wikidata | Q27253677 |
This compound belongs to a larger family of amidopropyl betaines, which includes related ingredients such as cocamidopropyl betaine, almondamidopropyl betaine, and numerous other variants derived from different fatty acid sources .
Physical and Chemical Properties
Isostearamidopropyl betaine exhibits distinctive physicochemical properties that make it suitable for cosmetic applications. As a zwitterionic surfactant, it contains both positively and negatively charged functional groups within the same molecule, contributing to its unique behavior in solution.
Key Physical Properties
The following table summarizes key physical and chemical properties of isostearamidopropyl betaine:
Property | Value |
---|---|
Molecular Weight | 426.7 g/mol |
Monoisotopic Mass | 426.38214346 Da |
Topological Polar Surface Area | 69.2 Ų |
Heavy Atom Count | 30 |
Formal Charge | 0 |
Complexity | 431 |
Defined Atom Stereocenter Count | 0 |
Covalently-Bonded Unit Count | 1 |
These properties contribute to the compound's behavior in cosmetic formulations and its interactions with other ingredients .
Functional Applications in Cosmetic Formulations
Isostearamidopropyl betaine serves multiple functions in cosmetic products, contributing to both the performance and sensory characteristics of formulations. The compound is recognized in the Combined Inventory of Ingredients Employed in Cosmetic Products for its versatile applications .
Primary Functions
According to cosmetic ingredient classifications, isostearamidopropyl betaine performs several key functions:
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Surfactant properties - Facilitates the reduction of surface tension in formulations
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Skin conditioning - Improves the feel and appearance of skin after application
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Hair conditioning - Enhances the manageability, feel, and appearance of hair
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Antistatic activity - Reduces static electricity by neutralizing electrical charge
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Cleansing capabilities - Assists in removing dirt, oil, and other impurities
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Foam boosting - Enhances and stabilizes foam production in cleansing products
These multifunctional properties make isostearamidopropyl betaine a valuable ingredient in a wide range of personal care formulations, particularly those designed for hair and skin care applications.
Structural Relationship to Other Amidopropyl Betaines
Isostearamidopropyl betaine belongs to a larger family of related ingredients that share similar chemical structures and functional properties. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated numerous amidopropyl betaine ingredients collectively due to their structural similarities .
Chemical Relationship to Related Compounds
The chemical structure of isostearamidopropyl betaine follows the general pattern of amidopropyl betaines, consisting of:
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A fatty acid component (isostearic acid in this case)
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An amide linkage
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A propyl chain
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A quaternary ammonium group
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A carboxylate group
This structure is comparable to other amidopropyl betaines, with the primary difference being the specific fatty acid component. While isostearamidopropyl betaine contains isostearic acid, other variants such as cocamidopropyl betaine incorporate different fatty acid sources such as coconut oil .
Manufacturing Process and Impurities
The production of isostearamidopropyl betaines follows a specific synthetic pathway that can introduce certain impurities of toxicological concern. Understanding this process is critical for assessing potential safety implications.
Synthesis Pathway
While the search results don't specifically detail the manufacturing process for isostearamidopropyl betaine, it likely follows a similar pathway to other amidopropyl betaines. The general synthesis involves:
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Reaction of isostearic acid with 3-dimethylaminopropylamine (DMAPA) to form isostearamidopropyl dimethylamine (amidoamine)
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Subsequent reaction with sodium monochloroacetate to produce the final betaine structure
Quantitative Risk Assessment Approach
The safety evaluation of isostearamidopropyl betaine and related compounds relies significantly on the quantitative risk assessment (QRA) methodology, particularly regarding potential sensitization hazards.
QRA Methodology for Amidopropyl Betaines
The QRA approach for amidopropyl betaines involves several key parameters:
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Determination of the No Expected Sensitization Induction Level (NESIL)
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Application of Sensitization Assessment Factors (SAF)
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Calculation of Acceptable Exposure Level (AEL)
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Assessment of Consumer Exposure Level (CEL)
For the key impurities, the following NESIL values have been recommended:
These values form the foundation for determining safe levels in finished cosmetic products.
Comparative Analysis with Other Betaine Surfactants
Isostearamidopropyl betaine shares functional similarities with other betaine surfactants while offering unique characteristics based on its specific fatty acid component.
Structural Variations Among Amidopropyl Betaines
The CIR safety assessment includes numerous amidopropyl betaine ingredients that vary primarily in their fatty acid component, including:
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Almondamidopropyl betaine
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Avocadamidopropyl betaine
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Babassuamidopropyl betaine
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Canolamidopropyl betaine
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Cocamidopropyl betaine
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Isostearamidopropyl betaine
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Lauramidopropyl betaine
Each variant offers slightly different performance characteristics based on the carbon chain length and structure of its fatty acid component, while maintaining the core betaine functional group.
Future Research Directions
Despite the extensive use of amidopropyl betaines in cosmetic formulations, several areas warrant further investigation to enhance our understanding of isostearamidopropyl betaine specifically.
Research Gaps
Key areas for future research include:
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Specific sensitization potential of isostearamidopropyl betaine compared to other amidopropyl betaines
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Optimization of manufacturing processes to further reduce potential impurities
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Comparative performance characteristics among different amidopropyl betaines
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Environmental impact and biodegradability assessments specific to isostearamidopropyl betaine
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